[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone
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Overview
Description
[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyridine ring, a piperidine moiety, and a pyrazoloquinazoline framework, making it of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinazoline core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
The piperidine ring is then attached to the pyrazoloquinazoline core through a nucleophilic substitution reaction, often using piperidine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazoloquinazoline core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce partially or fully reduced pyrazoloquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, [2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but lack the quinazoline moiety.
Quinazolines: These compounds have a quinazoline core but do not feature the pyrazole or piperidine rings.
Trifluoromethylated Heterocycles: Compounds with a trifluoromethyl group attached to various heterocyclic cores.
Uniqueness
The uniqueness of [2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22F3N5O |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2-pyridin-3-ylpiperidin-1-yl)-[11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]methanone |
InChI |
InChI=1S/C26H22F3N5O/c27-26(28,29)24-19-11-10-16-6-1-2-8-18(16)23(19)31-22-14-20(32-34(22)24)25(35)33-13-4-3-9-21(33)17-7-5-12-30-15-17/h1-2,5-8,12,14-15,21H,3-4,9-11,13H2 |
InChI Key |
KCEBQFZLXXJHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65 |
Origin of Product |
United States |
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